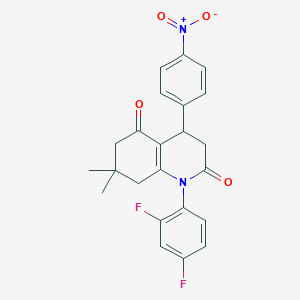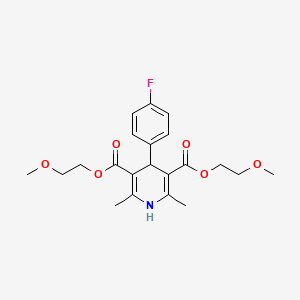![molecular formula C22H27Cl2N3O5S B11493064 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11493064.png)
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its complex structure, which includes chloro, dimethylsulfamoyl, methoxyphenyl, and morpholinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process may start with the chlorination of a benzene derivative, followed by the introduction of the dimethylsulfamoyl group through sulfonation. The methoxyphenyl and morpholinyl groups are then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could result in a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic uses, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-(dimethylsulfamoyl)benzamide: Lacks the methoxyphenyl and morpholinyl groups.
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide: Lacks the chloro and dimethylsulfamoyl groups.
Uniqueness
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H27Cl2N3O5S |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C22H27Cl2N3O5S/c1-26(2)33(29,30)21-12-17(18(23)13-19(21)24)22(28)25-14-20(27-8-10-32-11-9-27)15-4-6-16(31-3)7-5-15/h4-7,12-13,20H,8-11,14H2,1-3H3,(H,25,28) |
InChI Key |
SEMYOEAZCMVZEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1'-(4-ethylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492982.png)
![(2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11492983.png)
![3-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11492990.png)
![ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11492994.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492997.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate](/img/structure/B11493002.png)

![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11493020.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11493028.png)
![Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide](/img/structure/B11493031.png)
![Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B11493040.png)

![6-amino-3-ethyl-3-methyl-8-oxo-7-phenyl-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11493046.png)
![N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11493049.png)
